Dichlorobis

Organometallic Catalysis Ligand Substitution Trans Effect

The cis geometry of cis-Dichlorobis(triphenylphosphine)platinum(II) enables controlled ligand substitution, making it the preferred precursor for designing custom platinum(II) complexes. Unlike its trans isomer or palladium analogs, this compound delivers predictable reactivity for hydrosilylation, hydrogenation, and C–C coupling. Ideal for researchers building robust catalytic systems.

Molecular Formula C20H40Cl4P2Pd
Molecular Weight 590.7 g/mol
Cat. No. B12050129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorobis
Molecular FormulaC20H40Cl4P2Pd
Molecular Weight590.7 g/mol
Structural Identifiers
SMILESCC(C)(C)P(C1CCCCC1)Cl.CC(C)(C)P(C1CCCCC1)Cl.Cl[Pd]Cl
InChIInChI=1S/2C10H20ClP.2ClH.Pd/c2*1-10(2,3)12(11)9-7-5-4-6-8-9;;;/h2*9H,4-8H2,1-3H3;2*1H;/q;;;;+2/p-2
InChIKeyDRXHKPYIVMSKLH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Dichlorobis(triphenylphosphine)platinum(II): Definitive Organometallic Precursor and Catalyst


cis-Dichlorobis(triphenylphosphine)platinum(II) (CAS 15604-36-1; cis-[PtCl₂(PPh₃)₂]) is a square-planar platinum(II) coordination complex featuring two chloride ligands and two triphenylphosphine ligands in a cis configuration [1]. It serves as a fundamental precursor for synthesizing a wide range of organometallic platinum complexes via ligand substitution, as well as a homogeneous catalyst for hydrosilylation, hydrogenation, and carbon–carbon coupling reactions . The compound is a white crystalline solid with a melting point of ≥300°C (decomposes at 310°C) and is slightly soluble in chloroform, dichloromethane, and toluene [2]. Its well-defined structure and predictable reactivity make it a cornerstone in both academic research and industrial fine chemical synthesis.

Why Generic Substitution of Dichlorobis(triphenylphosphine)platinum(II) Fails: The Geometry and Metal Center Matter


Substituting cis-dichlorobis(triphenylphosphine)platinum(II) with a closely related analog—whether the trans isomer, a palladium congener, or an alternative platinum complex—can fundamentally alter catalytic outcomes and synthetic utility. The cis configuration of the chloride ligands in [PtCl₂(PPh₃)₂] is essential for its role as a precursor, as the adjacent leaving groups facilitate the formation of bidentate or chelating ligand systems [1]. Conversely, the trans isomer exhibits higher catalytic efficiency in certain reactions due to the trans effect, wherein the strong σ-donor PPh₃ ligand labilizes the trans chloride, enhancing substrate activation . Furthermore, replacing platinum with palladium—as in PdCl₂(PPh₃)₂—changes the metal's d-electron count and redox behavior, leading to divergent reactivity in cross-coupling and hydrogenation [2]. These geometry- and metal-dependent differences preclude simple interchange and demand evidence-based selection.

cis-Dichlorobis(triphenylphosphine)platinum(II): Quantitative Comparator Evidence Guide


Cis vs. Trans Isomer: Catalytic Efficiency Differentiation via the Trans Effect

The cis isomer of dichlorobis(triphenylphosphine)platinum(II) exhibits lower catalytic efficiency compared to its trans isomer in reactions where ligand dissociation is rate-limiting. This difference arises from the trans effect, wherein the strong σ-donor triphenylphosphine ligand labilizes the ligand positioned trans to it, facilitating substrate coordination and oxidative addition in the trans isomer .

Organometallic Catalysis Ligand Substitution Trans Effect

Metal Center Differentiation: Platinum vs. Palladium in Hydrogenation Catalysis

The catalytic reactivity of triphenylphosphine complexes varies substantially with the metal center. In maleic anhydride hydrogenation, the reactivity sequence of MCl₂(PPh₃)₂ complexes is: RuCl₂(PPh₃)₃ > RhCl(PPh₃)₃ > NiCl₂(PPh₃)₂ > CoCl₂(PPh₃)₂ > FeCl₂(PPh₃)₂ > PdCl₂(PPh₃)₂ [1]. Although PtCl₂(PPh₃)₂ was not included in this specific study, the established order demonstrates that palladium bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂) exhibits the lowest reactivity among the 3d and 4d metals tested, consistent with metal atom ionization potentials.

Homogeneous Catalysis Hydrogenation Maleic Anhydride

Electrochemiluminescence (ECL) Efficiency: Platinum(II) Complexes Exceed Ruthenium(II) Standard

Self-assembled square-planar Pt(II) complexes exhibit aggregation-induced electrochemiluminescence (AIECL) with higher efficiency than the widely used ruthenium standard, Ru(bpy)₃²⁺, in aqueous solution. This represents the first example of Pt(II) complex ECL exceeding the performance of the benchmark Ru(bpy)₃²⁺ system [1].

Electrochemiluminescence ECL Biosensing

Thermal Stability Differentiation: cis-[PtCl₂(PPh₃)₂] vs. Acyclic Dialkylplatinum Analogs

Platinocyclic compounds derived from cis-dichlorobis(triphenylphosphine)platinum(II) exhibit substantially higher thermal stability than analogous acyclic dialkylplatinum(II) compounds. Five- and six-membered platinum-containing ring compounds prepared from cis-[PtCl₂(PPh₃)₂] have half-lives for thermal decomposition that exceed those of acyclic analogs by a factor greater than 10⁴ [1].

Thermal Decomposition Metallocycles Catalyst Stability

Synthetic Yield: cis-[PtCl₂(PPh₃)₂] Synthesis via Conventional vs. Microwave Methods

Traditional synthesis of cis-dichlorobis(triphenylphosphine)platinum(II) from potassium tetrachloroplatinate and triphenylphosphine yields 65–85% after 2–8 hours. Microwave-assisted synthesis reduces reaction time from over 8 hours to approximately 1 hour .

Synthetic Methodology Microwave Synthesis Process Optimization

cis-Dichlorobis(triphenylphosphine)platinum(II): Optimal Application Scenarios Based on Quantitative Evidence


Precursor for Bidentate and Chelating Organometallic Complex Synthesis

The cis geometry of [PtCl₂(PPh₃)₂] is essential for its primary application as a synthetic precursor. The adjacent arrangement of the two labile chloride ligands facilitates their simultaneous or sequential displacement by bidentate or chelating ligands, enabling the rational design of diverse platinum(II) complexes for catalysis, materials science, and medicinal chemistry . Unlike the trans isomer, which is optimized for direct catalytic activity, the cis isomer provides the controlled ligand substitution required for building custom platinum architectures.

Hydrosilylation Catalyst for Silicone-Based Material Manufacturing

cis-Dichlorobis(triphenylphosphine)platinum(II) is a well-established catalyst for hydrosilylation—the addition of Si–H bonds across unsaturated C–C bonds. This reaction is critical for manufacturing silicone-based materials used in electronics, healthcare, and industrial sealants . The triphenylphosphine ligands stabilize the platinum center while maintaining sufficient activity for industrial-scale transformations, making it a cornerstone catalyst in silicone production.

ECL Biosensing and Immunoassay Detection Platforms

Based on the evidence that self-assembled Pt(II) complexes exhibit ECL efficiency exceeding the Ru(bpy)₃²⁺ standard in aqueous solution , platinum(II) complexes—including those derived from or related to cis-[PtCl₂(PPh₃)₂]—are promising candidates for next-generation ECL biosensors. This application scenario is particularly relevant for researchers developing high-sensitivity diagnostic assays, where improved luminophore brightness translates directly to lower detection limits.

Thermally Robust Catalyst Platforms via Metallocycle Derivatization

For reactions operating under elevated temperatures or requiring extended catalyst lifetimes, platinum metallocycles derived from cis-[PtCl₂(PPh₃)₂] offer exceptional thermal stability. Evidence shows that five- and six-membered platinocyclic compounds have thermal decomposition half-lives over 10,000× greater than acyclic dialkylplatinum analogs . This makes cis-[PtCl₂(PPh₃)₂] an ideal starting material for developing robust catalytic systems for high-temperature hydrogenation, isomerization, or polymer modification reactions.

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